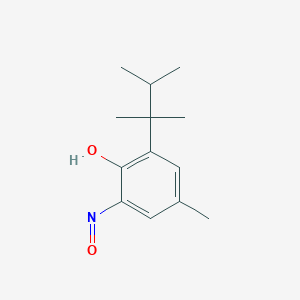
Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- is an organic compound characterized by a phenolic structure with specific substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- typically involves nucleophilic aromatic substitution reactions. These reactions often require specific conditions, such as the presence of electron-withdrawing groups and strong nucleophiles .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution processes, optimized for yield and purity. These methods often utilize advanced techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require strong nucleophiles and specific catalysts to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce corresponding amines.
Scientific Research Applications
Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with cellular components and influence various biochemical processes .
Comparison with Similar Compounds
- Phenol, 4-methyl-2-nitro-
- Phenol, 2,6-dimethyl-4-nitroso-
- Phenol, 4-nitroso-
Comparison: Compared to similar compounds, Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
59919-26-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-4-methyl-6-nitrosophenol |
InChI |
InChI=1S/C13H19NO2/c1-8(2)13(4,5)10-6-9(3)7-11(14-16)12(10)15/h6-8,15H,1-5H3 |
InChI Key |
VOXLBOOUICIRRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















